Vomeronasal Receptor Activation Potency (EC50): Aloradine vs. Androstenol
Aloradine directly activates isolated human vomeronasal receptor cells with an EC50 of 200 nM [1]. This potency distinguishes it from structurally related pheromones like androstenol, which act as positive allosteric modulators of the GABA-A receptor rather than direct vomeronasal agonists . The quantitative EC50 value provides a benchmark for in vitro receptor activation studies and quality control of synthetic batches.
| Evidence Dimension | Vomeronasal receptor activation potency |
|---|---|
| Target Compound Data | EC50 = 200 nM |
| Comparator Or Baseline | Androstenol: Positive allosteric modulator of GABA-A receptor (indirect activation) |
| Quantified Difference | Aloradine: Direct vomeronasal agonist (200 nM); Androstenol: Indirect GABA-A modulation |
| Conditions | Isolated human vomeronasal receptor cells in vitro |
Why This Matters
The direct, quantifiable EC50 value ensures consistent in vitro activity for receptor binding assays and enables batch-to-batch quality control in research settings.
- [1] Fasedienol. HandWiki, Chemistry:Fasedienol. Accessed 2026. View Source
